molecular formula C13H7F4NO3 B6393724 5-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid CAS No. 1261920-39-1

5-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6393724
CAS No.: 1261920-39-1
M. Wt: 301.19 g/mol
InChI Key: YUDYUUYOUPPUPL-UHFFFAOYSA-N
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Description

5-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid is a fluorinated aromatic compound that has gained attention due to its unique chemical properties and potential applications in various fields. The presence of both fluorine and trifluoromethyl groups in its structure imparts distinct physicochemical characteristics, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide or toluene.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of fluorine and trifluoromethyl groups allows for various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds with functional groups like amines or thiols.

Scientific Research Applications

5-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity to target molecules.

Comparison with Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzoic acid
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-3-(trifluoromethyl)phenylboronic acid

Comparison: 5-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxyisonicotinic acid stands out due to the presence of both a hydroxyl group and an isonicotinic acid moiety, which provide additional sites for chemical modification and potential biological activity. The combination of these functional groups with the fluorinated aromatic ring makes it a versatile compound for various applications.

Properties

IUPAC Name

5-[2-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO3/c14-11-6(2-1-3-9(11)13(15,16)17)8-5-18-10(19)4-7(8)12(20)21/h1-5H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDYUUYOUPPUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688261
Record name 5-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261920-39-1
Record name 5-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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